N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine
Overview
Description
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine is an organic compound that features both a furan ring and a phenylethyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of 2-furylmethylamine with 2-phenylethylamine in the presence of ethane-1,2-diamine. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures, typically around 50-100°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous flow reactors: To ensure consistent production.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and phenylethyl groups could play roles in binding interactions, while the ethane-1,2-diamine backbone might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-N-methyl-ethane-1,2-diamine
- N-(2-Phenylethyl)-N-methyl-ethane-1,2-diamine
- N-(2-Furylmethyl)-N-(2-phenylethyl)propane-1,3-diamine
Uniqueness
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine is unique due to the presence of both a furan ring and a phenylethyl group, which can confer distinct chemical and biological properties compared to similar compounds. This dual functionality might make it particularly useful in applications requiring specific interactions or properties.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-phenylethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-9-11-17(13-15-7-4-12-18-15)10-8-14-5-2-1-3-6-14/h1-7,12H,8-11,13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIJDVOGNGYKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCN)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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